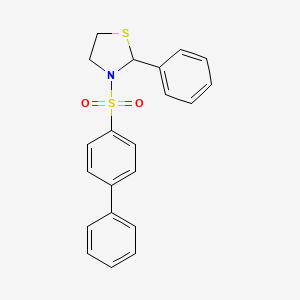

3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

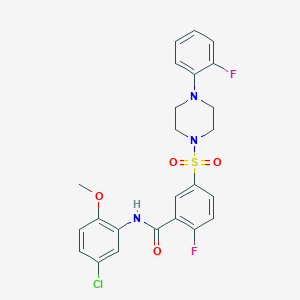

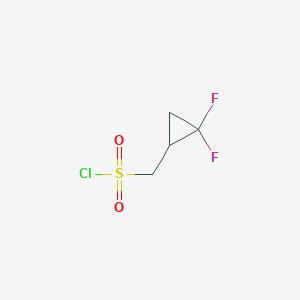

The compound “3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine” is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a sulfur atom, a nitrogen atom, and three carbon atoms . The biphenyl-4-sulfonyl group attached to the thiazolidine ring suggests that this compound may have unique properties related to these functional groups.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a biphenyl group, and a sulfonyl group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the thiazolidine ring and the biphenyl-4-sulfonyl group . The sulfonyl group could potentially undergo reactions with nucleophiles, and the compound as a whole might participate in reactions typical of thiazolidines.科学的研究の応用

Synthesis and Biological Applications of Thiazolidines

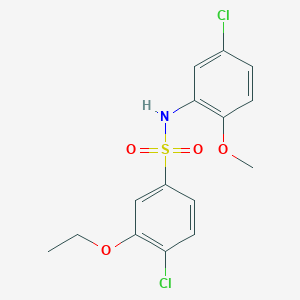

Thiazolidine derivatives, including those with the biphenyl-4-sulfonyl moiety, are recognized for their intriguing heterocyclic structure that serves as a bridge between organic synthesis and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties, due to the presence of sulfur, which enhances their pharmacological potential. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives have been used in probe design and show promise in the development of multifunctional drugs (Sahiba et al., 2020).

Antioxidant and Anticancer Potential

Thiazolidine derivatives have been extensively reviewed for their antioxidant and anticancer activities. These compounds have shown potential in acting as lead compounds for various therapeutic interventions. The antioxidant capacity is critical for neutralizing free radicals and preventing oxidative stress, which is a key factor in the development of numerous chronic diseases and cancer. The anticancer activity of thiazolidin-4-ones, a subtype of thiazolidines, has been particularly highlighted, indicating the promising future of these compounds in medicinal chemistry and as part of pharmaceuticals combating different diseases (Mech et al., 2021; Roszczenko et al., 2022).

Sulfonamide Compounds and Their Applications

The sulfonamide group, often present in thiazolidine derivatives, is noted for its clinical significance in drugs with diuretic, antiepileptic, anticancer, and anti-inflammatory properties. The inclusion of the sulfonamide moiety in thiazolidine derivatives like "3-(Biphenyl-4-sulfonyl)-2-phenyl-thiazolidine" could enhance their biological efficacy and application in novel drug development. This aspect underscores the continuous exploration for novel sulfonamides that act as selective drugs targeting specific diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).

作用機序

Safety and Hazards

将来の方向性

The potential applications and future directions for research on this compound would likely depend on its biological activity. Thiazolidine derivatives are a focus of research in medicinal chemistry due to their diverse biological activities, so this compound could potentially be of interest in this field .

特性

IUPAC Name |

2-phenyl-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S2/c23-26(24,22-15-16-25-21(22)19-9-5-2-6-10-19)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUBRDVTJIYWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)

![2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2583990.png)

![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)](/img/structure/B2583993.png)

![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)